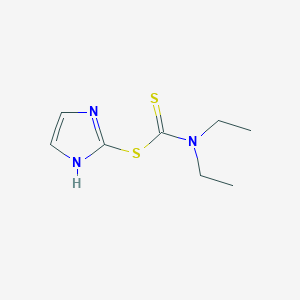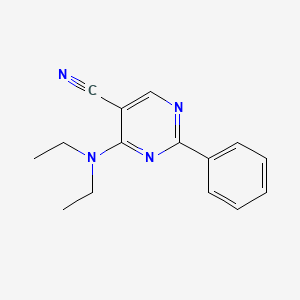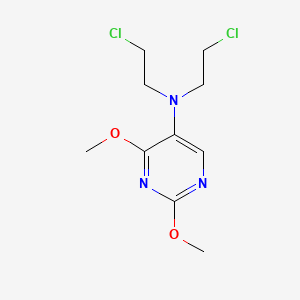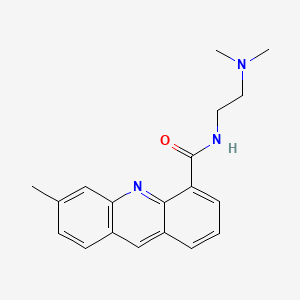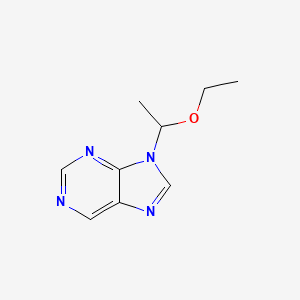![molecular formula C8H10N2O3S B12920816 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties
Preparation Methods
The synthesis of 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of potassium carbonate at room temperature . Other methods include the use of sodium ethoxide in ethanol, triethylamine in DMF, or sodium carbonate in DMF . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction:
Scientific Research Applications
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active molecules, including those with anticancer, antiviral, and antimicrobial properties.
Biological Studies: Pyrimidine derivatives are studied for their role in nucleic acid chemistry and their potential therapeutic applications.
Industrial Applications: The compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives are known to inhibit various enzymes, including those involved in DNA replication and repair
Comparison with Similar Compounds
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: This compound has similar synthetic routes and biological activities.
2-thioxopyrimidines: These compounds also contain sulfur atoms and exhibit diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties.
Ethyl 2-pyridylglyoxylate:
Properties
Molecular Formula |
C8H10N2O3S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)13-4-5-14-8-9-3-2-7(12)10-8/h2-3H,4-5H2,1H3,(H,9,10,12) |
InChI Key |
CBNDVGNQKHSWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=NC=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


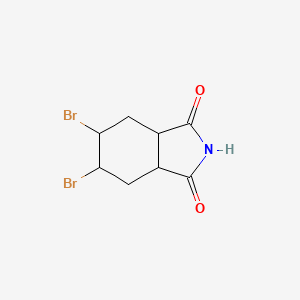

![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
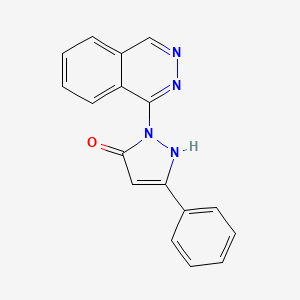
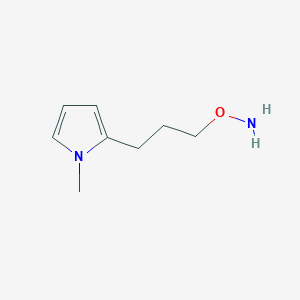
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
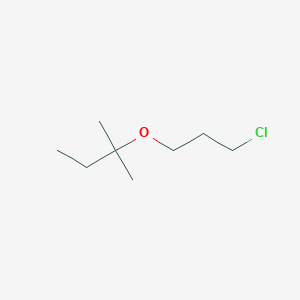
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
